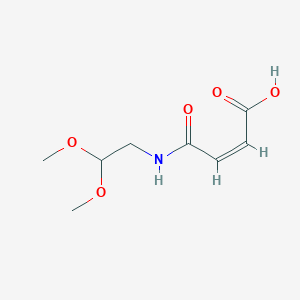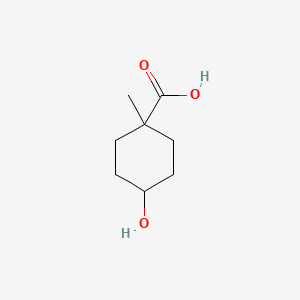
2,5-二氯-4-苯氧基嘧啶
描述
2,5-Dichloro-4-phenoxypyrimidine is a chemical compound with the molecular formula C10H6Cl2N2O . It is used in various laboratory chemical applications .
Molecular Structure Analysis
The molecular structure of 2,5-Dichloro-4-phenoxypyrimidine can be analyzed using techniques such as FT-IR and FT-Raman spectroscopy, as well as density functional theory (DFT/B3LYP) method coupled with 6-31G* and 6-311+G** functionals .科学研究应用
Design and Synthesis of Novel Strobilurin Derivatives
2,5-Dichloro-4-phenoxypyrimidine is used in the design and synthesis of novel strobilurin derivatives. Strobilurins are one of the most important classes of agricultural fungicides. To discover new strobilurin derivatives with high activity against resistant pathogens, a series of novel β-methoxyacrylate analogues were designed and synthesized by integrating substituted pyrimidine with a strobilurin pharmacophore .
Antifungal Activities
The compounds synthesized using 2,5-Dichloro-4-phenoxypyrimidine exhibited potent antifungal activities against Colletotrichum orbiculare, Botrytis cinerea Pers, and Phytophthora capsici Leonian at the concentration of 50 μg/mL . This makes it a valuable compound in the development of new antifungal agents.
Development of New Fungicides
The compound is used in the development of new fungicides. For instance, compound 1d (R=3-trifluoromethylphenyl) showed better antifungal activity against all the tested fungi than the commercial strobilurin fungicide azoxystrobin .
Multifunctionalised Pyrimidine Scaffold
4,6-Dichloro-2-(methylthio)pyrimidine reacts with EtONa in EtOH, at ca. 20 °C, for 2 h, to give exclusively 4-chloro-6-ethoxy-2-(methylthio)pyrimidine in 89% yield. The latter is presented as a useful multifunctionalised pyrimidine scaffold .
Heterocycle Research
2,5-Dichloro-4-phenoxypyrimidine is used in heterocycle research. Heterocycles are well known owing to their presence in biological systems as components of the nucleic acid bases cytosine, thymine, and uracil, as well as the vitamin thiamine .
Pharmaceutical Testing
2,5-Dichloro-4-phenoxypyrimidine is used for pharmaceutical testing. High-quality reference standards are required for accurate results .
作用机制
Target of Action
Similar compounds have been found to inhibit cyclin-dependent protein kinases (cdks), which are important protein-serine/threonine kinases belonging to the cmgc family . CDKs play crucial roles in the regulation of cell cycle and transcription, making them promising targets for the treatment of cancers and other diseases .
Mode of Action
Compounds that inhibit cdks generally work by binding to the kinase, preventing it from phosphorylating its substrates, and thus disrupting the cell cycle .
Biochemical Pathways
Cdk inhibitors typically affect the cell cycle and transcription pathways . By inhibiting CDKs, these compounds can halt cell division and disrupt the transcription of genes necessary for cell growth and proliferation .
Pharmacokinetics
These properties would determine the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The inhibition of cdks can lead to the arrest of cell division, potentially causing cell death and thereby reducing the growth of cancer cells .
Action Environment
Factors such as temperature, ph, and the presence of other molecules can potentially affect the activity and stability of many compounds .
属性
IUPAC Name |
2,5-dichloro-4-phenoxypyrimidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl2N2O/c11-8-6-13-10(12)14-9(8)15-7-4-2-1-3-5-7/h1-6H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPTRFEZXEXCWTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=NC(=NC=C2Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dichloro-4-phenoxypyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-{2-[2-(Trifluoromethyl)phenyl]ethyl}piperidine](/img/structure/B3153772.png)
![4-(4-Bromophenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B3153773.png)
![Methyl({[3-(trifluoromethyl)phenyl]methyl})amine hydrochloride](/img/structure/B3153777.png)


![3-[(Tert-butoxy)carbonyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B3153801.png)






